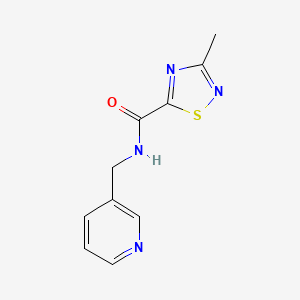

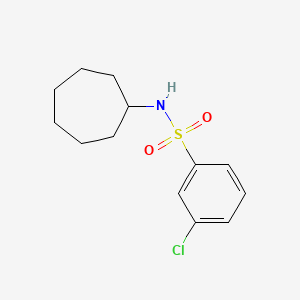

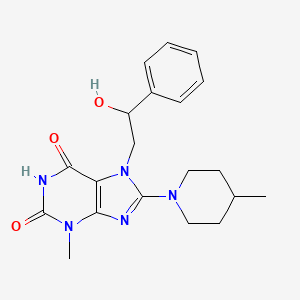

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

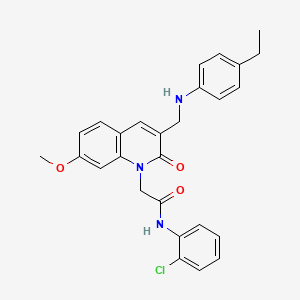

The compound "3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" is a heterocyclic molecule that contains several functional groups and rings, including a thiadiazole ring, a pyridine ring, and a carboxamide group. This compound is structurally related to various other compounds that have been synthesized and studied for their potential biological activities, such as cytotoxicity against cancer cell lines, antimicrobial activity, and inhibition of HIV integrase.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, other related compounds, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, were synthesized and characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray single-crystal diffraction, which provides detailed information about atom positions, bond lengths, bond angles, and dihedral angles . NMR spectroscopy, including 1H and 13C NMR, is also commonly used to investigate the structure of synthesized compounds, as seen in the study of diastereomeric N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes cyclization reactions, as seen in the synthesis of 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, which undergo rearrangement under the influence of metallic copper . The Biginelli reaction, a multicomponent reaction involving aldehydes, diketo compounds, and urea or thiourea, is another example of a chemical reaction used to synthesize pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various spectroscopic techniques, as mentioned earlier. The acid dissociation constants of some derivatives have been determined, providing insight into their chemical behavior in different pH environments . The intramolecular hydrogen bonding, which can significantly influence the conformational properties of a molecule, has been studied using Natural Bond Orbital population analysis . Additionally, the antimicrobial and cytotoxic activities of these compounds suggest that they interact with biological targets, which could be related to their physical and chemical properties .

科学的研究の応用

Antimycobacterial Activity

Compounds related to "3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide" have been explored for their antimycobacterial activities. Pyridines and pyrazines substituted with various ring systems, acting as carboxylic acid isosteres, were synthesized and tested against Mycobacterium tuberculosis. The aim was to increase the compounds' lipophilicity to improve cellular permeability, hypothesizing that these derivatives could be transformed into active species within the mycobacterial cell wall. Some compounds exhibited significant potency compared to the standard drug pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Functionalization Reactions

Another area of research involves the functionalization reactions of related compounds. For example, experimental and theoretical studies have been conducted on the reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine, leading to the synthesis of different products depending on the reaction conditions. These studies provide insights into the mechanisms of these reactions and the structures of the synthesized compounds (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Derivatives and Their Biological Activities

The synthesis of new derivatives starting from key intermediates related to "this compound" has been a subject of research, focusing on the development of compounds with potential biological activities. These activities include antimicrobial properties against various strains of bacteria and potential anticancer effects. The synthesis methods, alongside the biological evaluations of these compounds, contribute to the understanding of their potential therapeutic applications (Fadda, Bondock, Khalil, & Tawfik, 2013).

Anticancer and Anti-inflammatory Activities

Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has demonstrated the potential of these compounds in therapeutic applications. These studies involve the synthesis of a novel series of derivatives and their screening for cytotoxic activities against cancer cell lines, as well as their ability to inhibit 5-lipoxygenase, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

特性

IUPAC Name |

3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-3-2-4-11-5-8/h2-5H,6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODBOJOCBNFXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)

![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)

![[2-methoxy-5-(piperidylsulfonyl)phenyl]-N-(2-pyridyl)carboxamide](/img/structure/B3013029.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)